Pat-505

Description

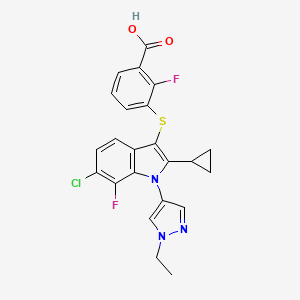

Structure

3D Structure

Propriétés

IUPAC Name |

3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF2N3O2S/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31/h3-5,8-12H,2,6-7H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMMCRXYIIKAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782070-22-7 | |

| Record name | PAT-505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782070227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAT-505 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T7TDA5QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pat-505

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pat-505 is a potent and selective, noncompetitive inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] By inhibiting the enzymatic activity of ATX, this compound effectively reduces the levels of LPA, a bioactive lipid mediator implicated in a variety of pathological processes, most notably fibrosis.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and its pharmacological profile, supported by experimental data and methodologies.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[3] Its principal function is the hydrolysis of lysophosphatidylcholine (LPC) to generate lysophosphatidic acid (LPA).[3] LPA, in turn, exerts its biological effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA1-6.[3] The activation of these receptors triggers a cascade of downstream signaling events that regulate crucial cellular processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of the ATX-LPA signaling axis has been strongly associated with the pathogenesis of various diseases, particularly fibrotic conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2]

This compound: A Noncompetitive Inhibitor of Autotaxin

This compound is a small molecule inhibitor designed to specifically target and neutralize the enzymatic activity of autotaxin.

Binding Mode and Molecular Interactions

Crystallographic studies have revealed that this compound binds to a hydrophobic pocket within the catalytic domain of autotaxin, distinct from the active site where LPC binds.[3][4] This allosteric binding induces a conformational change in the enzyme, thereby preventing the efficient hydrolysis of LPC to LPA. The binding of this compound is characterized by interactions with several key amino acid residues within this pocket, including Lys248, Phe249, His251, Trp254, Trp260, and Phe274.[3][4] This noncompetitive mode of inhibition is a key feature of this compound, as it does not directly compete with the endogenous substrate, LPC.

Quantitative Inhibition of Autotaxin Activity

The inhibitory potency of this compound has been quantified across various in vitro and ex vivo systems. The following table summarizes the key inhibitory concentration (IC50) values reported for this compound.

| System | IC50 (nM) | Reference |

| Hep3B cells | 2 | [3] |

| Human Blood | 9.7 | [3] |

| Mouse Plasma | 62 | [3] |

Impact on the ATX-LPA Signaling Pathway

The primary mechanism of action of this compound is the disruption of the ATX-LPA signaling axis. By inhibiting autotaxin, this compound leads to a significant reduction in the production of LPA. This, in turn, attenuates the activation of LPA receptors and the subsequent downstream signaling cascades.

Figure 1: this compound inhibits the ATX-LPA signaling pathway.

Preclinical Efficacy in Fibrosis Models

The anti-fibrotic potential of this compound has been evaluated in preclinical animal models of NASH.

Stelic Mouse Animal Model (STAM) of NASH

In the STAM model, which mimics the progression of human NASH, therapeutic administration of this compound resulted in a significant improvement in liver fibrosis.[1][2]

Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH

In a choline-deficient, high-fat diet-induced model of NASH, this compound treatment robustly reduced liver fibrosis without significantly affecting steatosis, hepatocellular ballooning, or inflammation.[1][2]

The following table summarizes the key preclinical efficacy data for this compound.

| Animal Model | Key Findings | Reference |

| Stelic Mouse Animal Model (STAM) of NASH | Significant improvement in liver fibrosis | [1][2] |

| Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH | Robust reduction in liver fibrosis | [1][2] |

Pharmacokinetics and Pharmacodynamics

Preclinical studies have provided initial insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.

| Parameter | Value/Observation | Species | Reference |

| Route of Administration | Oral | Mouse | [5] |

| Plasma Concentration | Dose-dependent | Mouse, Rat | [5] |

| Inhibition of ATX Activity | Significant inhibition in plasma and liver tissue after oral administration | Mouse | [1][2] |

Experimental Protocols

Autotaxin Activity Assays

This assay utilizes a synthetic fluorogenic substrate, FS-3, which is an LPC analog.

-

Principle: In its intact form, the fluorescence of FS-3 is quenched. Upon cleavage by autotaxin, the fluorophore is released, leading to a measurable increase in fluorescence.[6][7]

-

Protocol Outline:

-

Recombinant autotaxin is incubated with the test compound (e.g., this compound) in a 96-well plate.

-

The FS-3 substrate is added to initiate the reaction.

-

Fluorescence is measured kinetically over time using a fluorescence plate reader (excitation at 485 nm and emission at 528 nm).[7]

-

The rate of increase in fluorescence is proportional to the autotaxin activity.

-

This assay measures the amount of choline produced from the hydrolysis of LPC.

-

Principle: The choline released is subsequently oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal.[8][9]

-

Protocol Outline:

-

Autotaxin is incubated with LPC and the test compound.

-

A reaction mixture containing choline oxidase, HRP, and a suitable substrate is added.

-

The plate is incubated, and the resulting fluorescence or absorbance is measured.

-

The signal is proportional to the amount of choline produced, and thus to the autotaxin activity.

-

References

- 1. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 7. echelon-inc.com [echelon-inc.com]

- 8. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

PAT-505: An In-Depth Technical Guide to a Novel Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PAT-505 is a potent, selective, and noncompetitive small-molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] LPA is a bioactive signaling lipid implicated in a multitude of physiological and pathological processes, including fibrosis.[1] Preclinical studies have demonstrated the anti-fibrotic efficacy of this compound in established mouse models of liver fibrosis, positioning it as a promising therapeutic candidate for diseases such as Nonalcoholic Steatohepatitis (NASH).[1][3] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Introduction to Autotaxin and the ATX-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA exerts its biological effects by binding to a family of G protein-coupled receptors (LPA receptors 1-6), which in turn activate various downstream signaling pathways. These pathways, including the Rho/ROCK, PI3K/Akt, and MAPK cascades, are integral to cellular processes such as proliferation, migration, and survival.[4][5][6] Dysregulation of the ATX-LPA signaling axis has been linked to the pathogenesis of numerous diseases, with a particularly strong association with the progression of fibrosis in various organs, including the liver.[1][7]

This compound: A Potent and Selective Autotaxin Inhibitor

This compound is a novel small-molecule inhibitor of autotaxin.[1] It has been characterized as a potent, selective, and noncompetitive inhibitor of ATX, demonstrating significant efficacy in preclinical models of liver fibrosis.[1][3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against autotaxin has been quantified in various in vitro systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Assay System | IC50 Value | Reference |

| Hep3B cells | 2 nM | [2] |

| Human Blood | 9.7 nM | [2] |

| Mouse Plasma | 62 nM | [2] |

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of autotaxin. As a noncompetitive inhibitor, this compound binds to a site on the ATX enzyme that is distinct from the active site where LPC binds. This binding event induces a conformational change in the enzyme, thereby reducing its catalytic efficiency in converting LPC to LPA. By lowering the levels of LPA, this compound effectively dampens the downstream signaling cascades that contribute to the fibrotic process.

The ATX-LPA Signaling Pathway in Liver Fibrosis

The following diagram illustrates the central role of autotaxin in the synthesis of LPA and the subsequent activation of signaling pathways in hepatic stellate cells, which are the primary collagen-producing cells in the liver and key drivers of liver fibrosis.

Caption: this compound inhibits the ATX-mediated conversion of LPC to LPA, thereby blocking downstream pro-fibrotic signaling.

Preclinical Efficacy of this compound in Liver Fibrosis Models

The anti-fibrotic potential of this compound has been evaluated in well-established mouse models of Nonalcoholic Steatohepatitis (NASH).

Experimental Protocols

4.1.1. In Vitro Autotaxin Inhibition Assay (Amplex Red Assay)

A fluorometric assay utilizing the Amplex Red reagent is a common method for measuring autotaxin's lysophospholipase D activity. The principle of this enzyme-coupled assay is as follows:

-

LPC Hydrolysis: Autotaxin hydrolyzes the substrate, lysophosphatidylcholine (LPC), to produce LPA and choline.

-

Choline Oxidation: Choline oxidase then oxidizes choline, generating betaine and hydrogen peroxide (H₂O₂).

-

Fluorogenic Reaction: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex Red reagent to produce the highly fluorescent product, resorufin.

-

Detection: The fluorescence of resorufin is measured at an excitation wavelength of approximately 530-560 nm and an emission wavelength of approximately 590 nm. The rate of fluorescence increase is directly proportional to the ATX activity.

To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound, and the IC50 value is calculated from the resulting dose-response curve.

4.1.2. In Vivo Mouse Models of Nonalcoholic Steatohepatitis (NASH)

-

Stelic Mouse Animal Model (STAM™): This model involves a single subcutaneous injection of streptozotocin in 2-day-old male C57BL/6J mice, followed by feeding a high-fat diet from 4 weeks of age. This regimen induces a progression from simple steatosis to NASH and fibrosis. In studies involving this compound, the compound was administered orally during the fibrotic stage of the disease.[1]

-

Choline-Deficient, High-Fat Diet (CDAHFD) Model: In this model, mice are fed a diet deficient in choline and supplemented with high levels of fat. This diet rapidly induces the key features of NASH, including steatosis, inflammation, and fibrosis. For the evaluation of this compound, the inhibitor was administered orally once daily for a specified duration during the established disease phase.[2]

Pharmacodynamic Endpoints

The efficacy of this compound in these preclinical models was assessed through various pharmacodynamic endpoints, including:

-

Histological Analysis of Liver Fibrosis: Liver sections are stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition, a hallmark of fibrosis.

-

Hydroxyproline Assay: The total collagen content in the liver is biochemically quantified by measuring the amount of the amino acid hydroxyproline, which is a major component of collagen.

-

Gene Expression Analysis: The expression levels of pro-fibrotic genes, such as alpha-smooth muscle actin (α-SMA) and collagen type I (Col1a1), are measured by quantitative real-time PCR (qRT-PCR).

Summary of Preclinical Findings

In both the STAM and CDAHFD models of NASH, oral administration of this compound resulted in a significant reduction in liver fibrosis.[1][3] These findings demonstrate that inhibition of autotaxin by this compound has a direct anti-fibrotic effect in the liver.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that this compound is orally bioavailable.[1] Further detailed pharmacokinetic parameters from these studies are essential for guiding dose selection and predicting human pharmacokinetics.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The compound is currently listed with a pending research and development status.[8]

Conclusion

This compound is a potent and selective noncompetitive inhibitor of autotaxin with demonstrated anti-fibrotic efficacy in preclinical models of liver disease. Its mechanism of action, centered on the inhibition of the pro-fibrotic ATX-LPA signaling axis, provides a strong rationale for its further development as a therapeutic agent for fibrotic diseases such as NASH. Future studies, including comprehensive pharmacokinetic and toxicology assessments, will be crucial in advancing this compound towards clinical evaluation.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo evaluation of this compound.

In Vitro Autotaxin Inhibition Assay Workflow

Caption: Workflow for determining the in vitro inhibitory activity of this compound on autotaxin.

In Vivo Liver Fibrosis Model Workflow

Caption: General workflow for evaluating the anti-fibrotic efficacy of this compound in a mouse model of NASH.

References

- 1. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Pat-505 and its Effects on Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pat-505 is a potent, selective, and orally bioavailable non-competitive inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a key driver of pro-fibrotic and pro-inflammatory cellular responses. While preclinical studies have robustly demonstrated the anti-fibrotic efficacy of this compound, particularly in models of non-alcoholic steatohepatitis (NASH), its direct effects on inflammation appear to be more nuanced and context-dependent. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on inflammation, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Introduction: The Autotaxin-LPA Signaling Axis in Inflammation

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1]. LPA is a bioactive signaling lipid that exerts its pleiotropic effects through at least six G protein-coupled receptors (LPARs 1-6)[1].

The ATX-LPA signaling pathway is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this axis has been linked to the pathogenesis of numerous chronic inflammatory and fibrotic diseases[1]. In the context of inflammation, LPA can act as a potent chemoattractant for various immune cells, including monocytes and neutrophils, promoting their recruitment to sites of tissue injury[2]. Furthermore, LPA signaling can stimulate the production of pro-inflammatory cytokines and chemokines, thereby amplifying the inflammatory cascade.

This compound emerges as a therapeutic candidate that targets the apex of this signaling cascade by directly inhibiting ATX activity. Its high potency and selectivity offer a promising strategy for mitigating the downstream pathological consequences of excessive LPA production.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that binds to autotaxin in a non-competitive manner. Co-crystal structure analysis reveals that this compound interacts with key amino acid residues within the active site of ATX, including Lys248, Phe249, His251, Trp254, Trp260, and Phe274[1]. This binding obstructs the catalytic activity of ATX, thereby preventing the conversion of LPC to LPA. By reducing the bioavailability of LPA, this compound effectively dampens the activation of LPARs and the subsequent downstream signaling events that drive inflammation and fibrosis.

Preclinical Evidence of this compound's Effects on Inflammation

The primary focus of preclinical research on this compound has been its efficacy in mitigating liver fibrosis in models of NASH. While the anti-fibrotic effects are consistently reported as robust, the direct anti-inflammatory effects are less pronounced and appear to be model-dependent.

Data Presentation

The following table summarizes the key preclinical findings on the effects of this compound on inflammation in murine models of NASH. Due to the limited availability of specific quantitative data in the public domain, the findings are presented qualitatively as reported in the source literature.

| Preclinical Model | This compound Dosage | Observed Effects on Inflammation | Key Findings on Fibrosis | Reference |

| Stelic Mouse Animal Model (STAM) of NASH | Not specified in abstract | Minor improvements in hepatocellular ballooning and hepatic inflammation. | Small but significant improvement in fibrosis. | Bain G, et al. J Pharmacol Exp Ther. 2017 |

| Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH | Not specified in abstract | No significant effect on steatosis, hepatocellular ballooning, or inflammation. | Robustly reduced liver fibrosis. | Bain G, et al. J Pharmacol Exp Ther. 2017 |

Experimental Protocols

Detailed methodologies for the key experimental models cited are crucial for the interpretation and replication of findings.

Stelic Mouse Animal Model (STAM) of NASH

This model is recognized for recapitulating the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma.

-

Animal Strain: Male C57BL/6J mice.

-

Induction:

-

A single intraperitoneal injection of streptozotocin (200 µ g/mouse ) is administered to 2-day-old male pups to induce a diabetic state.

-

From 4 weeks of age, the mice are fed a high-fat diet (HFD) ad libitum.

-

-

Study Duration: The development of NASH and fibrosis is typically observed from 8 to 12 weeks of HFD feeding.

-

This compound Administration: this compound is administered orally, typically as a daily gavage. The vehicle control is usually a solution of 0.5% methylcellulose.

-

Endpoints for Inflammation Assessment:

-

Histopathological analysis of liver sections stained with Hematoxylin and Eosin (H&E) to assess lobular inflammation and hepatocellular ballooning.

-

Immunohistochemistry for inflammatory cell markers (e.g., F4/80 for macrophages).

-

Gene expression analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in liver tissue via qRT-PCR.

-

Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH

This is a widely used dietary model to induce NASH and fibrosis.

-

Animal Strain: Male C57BL/6J mice are commonly used.

-

Induction:

-

Mice are fed a specially formulated diet that is deficient in choline and contains a high percentage of fat (typically 40-60% kcal from fat).

-

The diet is provided ad libitum.

-

-

Study Duration: Significant steatohepatitis and fibrosis typically develop within 6-12 weeks.

-

This compound Administration: Oral gavage of this compound, with a vehicle control group.

-

Endpoints for Inflammation Assessment:

-

H&E staining of liver tissue for the evaluation of inflammatory cell infiltration and hepatocellular injury.

-

Measurement of plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Quantification of hepatic gene expression of inflammatory mediators.

-

Signaling Pathways and Experimental Workflows

The Autotaxin-LPA Signaling Pathway in Inflammation

The following diagram illustrates the central role of ATX in producing LPA and the subsequent activation of intracellular signaling cascades that lead to an inflammatory response. This compound acts by inhibiting the first step in this pathway.

Experimental Workflow for Preclinical Evaluation of this compound in NASH Models

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a diet-induced mouse model of NASH.

Discussion and Future Directions

The available preclinical data suggest that this compound is a highly effective anti-fibrotic agent in models of NASH. Its impact on hepatic inflammation, however, appears to be less direct and may be a secondary consequence of the reduction in fibrosis and overall liver injury, rather than a primary, potent anti-inflammatory effect. The discrepancy in inflammatory outcomes between the STAM and CDAHFD models highlights the importance of the specific pathological context in determining the therapeutic effects of ATX inhibition.

For drug development professionals, these findings suggest that while this compound holds significant promise for the treatment of fibrotic diseases, its utility as a standalone anti-inflammatory agent may be limited. Combination therapies that pair this compound with a dedicated anti-inflammatory compound could offer a more comprehensive treatment strategy for complex diseases like NASH, which are characterized by both fibrosis and inflammation.

Future research should aim to elucidate the precise molecular mechanisms by which ATX inhibition modulates inflammatory responses in different tissues and disease states. Studies employing more detailed immunological profiling, including single-cell RNA sequencing of immune cell populations within the liver, could provide a more granular understanding of how this compound affects specific inflammatory cell types and signaling pathways. Furthermore, the investigation of this compound in other chronic inflammatory disease models beyond liver fibrosis is warranted to fully explore its therapeutic potential.

Conclusion

This compound is a potent inhibitor of the pro-fibrotic and pro-inflammatory ATX-LPA signaling pathway. Preclinical studies in NASH models have consistently demonstrated its strong anti-fibrotic efficacy. The direct anti-inflammatory effects of this compound are more modest and appear to be context-dependent. This technical guide provides a summary of the current knowledge, highlighting the mechanism of action, preclinical findings, and experimental methodologies related to this compound and its effects on inflammation. Further research is necessary to fully delineate its anti-inflammatory potential and to guide its clinical development for fibrotic and inflammatory diseases.

References

An In-depth Technical Guide to the Chemical Structure and Activity of Pat-505

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pat-505, a potent and selective inhibitor of autotaxin. The information is compiled for professionals in drug development and research, focusing on the compound's chemical properties, mechanism of action, inhibitory activity, and the experimental frameworks used for its characterization.

Core Chemical and Physical Properties

This compound is a novel, small-molecule inhibitor with a complex heterocyclic structure. It is characterized as a potent, selective, and non-competitive inhibitor of autotaxin (ATX).[1][2][3] The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-((6-chloro-2-cyclopropyl-1-(1-ethyl-1H-pyrazol-4-yl)-7-fluoro-1H-indol-3-yl)thio)-2-fluorobenzoic acid | [4] |

| Molecular Formula | C₂₃H₁₈ClF₂N₃O₂S | [5] |

| Molecular Weight | 473.92 g/mol | [5] |

| CAS Number | 1782070-22-7 (Free acid); 1782070-85-2 (Sodium salt) | [3][6] |

| Inhibition Type | Non-competitive | [1][2][3] |

| Target | Autotaxin (ATX) / Ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) | [6] |

Mechanism of Action: The ATX-LPA Signaling Pathway

This compound exerts its therapeutic effect by targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis. This pathway is crucial in various physiological and pathological processes, including inflammation, cancer progression, and fibrosis.[7][8]

Autotaxin is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary function is to hydrolyze lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][7][8][9] LPA then binds to a family of at least six G-protein coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events. These pathways include the activation of Ras-MAPK, PI3K-Akt, and RhoA, which collectively regulate cell proliferation, survival, migration, and cytoskeletal remodeling.[1][8]

By non-competitively inhibiting ATX, this compound prevents the conversion of LPC to LPA, thereby reducing the levels of this signaling lipid and attenuating its downstream pathological effects, particularly the pro-fibrotic responses in liver tissue.[2]

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Development of Autotaxin Inhibitors [mdpi.com]

- 6. This compound [mail.sobekbio.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacology.main.jp [pharmacology.main.jp]

- 9. medchemexpress.com [medchemexpress.com]

Pat-505: A Technical Guide for Nonalcoholic Steatohepatitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and multifactorial, with liver fibrosis being the strongest predictor of adverse clinical outcomes. One of the key pathways implicated in the progression of liver fibrosis is the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis. Pat-505 is a potent and selective small-molecule inhibitor of autotaxin, which has been investigated as a potential therapeutic agent for fibrotic diseases, including NASH. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the available preclinical data in the context of NASH research.

Mechanism of Action

This compound is a selective, noncompetitive inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA is a bioactive signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6).[2] In the liver, the ATX-LPA signaling axis is implicated in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition and fibrosis.[3] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the downstream signaling cascades that lead to HSC activation, proliferation, and collagen synthesis.[1][4]

Signaling Pathway

The signaling pathway below illustrates the mechanism of action of this compound in the context of liver fibrosis.

Preclinical Studies in NASH Models

This compound has been evaluated in preclinical mouse models of NASH, demonstrating its anti-fibrotic potential.[1][5]

Stelic Mouse Animal Model (SMA) of NASH

Experimental Protocol:

-

Model: Male C57BL/6J mice were fed a high-fat diet for 8 weeks, followed by weekly intraperitoneal injections of a v-Src sarcoma virus-derived vector to induce steatohepatitis.

-

Treatment: From week 8, mice received daily oral gavage of this compound (30 mg/kg) or vehicle for 6 weeks.

-

Assessments: Liver tissue was collected for histological analysis of fibrosis (Sirius Red staining), steatosis, inflammation, and ballooning. Quantitative morphometric analysis was performed to determine the percentage of Sirius Red-positive area.

Results:

| Parameter | Vehicle | This compound (30 mg/kg) | % Change | p-value |

| Fibrosis Score | 3.1 ± 0.2 | 2.5 ± 0.2 | -19.4% | <0.05 |

| Sirius Red Positive Area (%) | 4.2 ± 0.4 | 3.1 ± 0.3 | -26.2% | <0.05 |

| Steatosis Score | 2.8 ± 0.1 | 2.6 ± 0.2 | -7.1% | NS |

| Inflammation Score | 2.5 ± 0.2 | 2.2 ± 0.2 | -12.0% | NS |

| Ballooning Score | 1.8 ± 0.2 | 1.5 ± 0.2 | -16.7% | NS |

| Data are presented as mean ± SEM. NS = Not Significant. |

Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH

Experimental Protocol:

-

Model: Male C57BL/6J mice were fed a choline-deficient, high-fat diet (CDAHFD) for 5 weeks to induce NASH and liver fibrosis.

-

Treatment: From week 5 to week 12, mice received daily oral gavage of this compound (3, 10, or 30 mg/kg) or vehicle.

-

Assessments: Liver tissue was analyzed for fibrosis via Sirius Red staining and immunohistochemistry for alpha-smooth muscle actin (α-SMA), a marker of activated HSCs. Quantitative morphometric analysis was performed.

Results:

| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) | p-value (vs. Vehicle) |

| Sirius Red Positive Area (%) | 3.5 ± 0.3 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | <0.01 (30 mg/kg) |

| α-SMA Positive Area (%) | 2.9 ± 0.3 | 2.2 ± 0.3 | 1.7 ± 0.2 | 1.2 ± 0.2 | <0.01 (30 mg/kg) |

| Data are presented as mean ± SEM. |

Pharmacokinetics and Pharmacodynamics

This compound is an orally available molecule with favorable pharmacokinetic and pharmacodynamic properties observed in preclinical studies.[6] Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability in relevant preclinical species are not extensively available in the public domain. However, studies have shown that oral administration of this compound leads to significant inhibition of ATX activity in both plasma and liver tissue.[1] The pharmacodynamic effect, measured as a reduction in plasma LPA levels, has been shown to be dose-dependent.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating a compound like this compound in a preclinical NASH model.

Current Status and Future Directions

The preclinical data for this compound in NASH models are promising, demonstrating a significant anti-fibrotic effect.[1][5] The compound effectively reduces collagen deposition and the activation of hepatic stellate cells in the liver. Notably, the anti-fibrotic effects of this compound appear to be independent of significant changes in steatosis, inflammation, or ballooning, suggesting a direct effect on the fibrogenic process.[1][5]

As of the latest available information, there are no registered clinical trials for this compound in patients with nonalcoholic steatohepatitis. Further investigation would be required to determine the safety, tolerability, and efficacy of this compound in a clinical setting. The targeted inhibition of the ATX-LPA pathway remains an attractive therapeutic strategy for liver fibrosis, and future research may involve the development of this compound or other ATX inhibitors for the treatment of NASH.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]

- 4. Pharmacotherapy for Non-Alcoholic Fatty Liver Disease: Emerging Targets and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Molecular Target of Pat-505: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pat-505 is a potent and selective, noncompetitive small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] This guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental data supporting its characterization. Detailed experimental protocols and visual representations of the relevant biological pathways and workflows are included to facilitate further research and development.

Introduction to this compound and its Molecular Target

This compound, with the chemical name 3-((6-chloro-2-cyclopropyl-1-(1-ethyl-1H-pyrazol-4-yl)-7-fluoro-1H-indol-3-yl) thio)-2-fluorobenzoic acid sodium salt, has been identified as a highly effective inhibitor of Autotaxin (ATX).[1][2] ATX, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1]

The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Consequently, the inhibition of ATX by molecules such as this compound presents a promising therapeutic strategy for various diseases, particularly fibrotic conditions like non-alcoholic steatohepatitis (NASH).[1][2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against Autotaxin has been quantified across various assays and biological matrices. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | IC50 (nM) |

| Hep3B cells | 2 |

| Human Blood | 9.7 |

| Mouse Plasma | 62 |

Table 2: In Vivo Pharmacodynamic Effects of this compound in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Parameter | Treatment Group | Result |

| Fibrotic Score | This compound (30 mg/kg, p.o.) | Significant reduction |

| PSR-positive area (%) | This compound (30 mg/kg, p.o.) | Significant reduction |

| α-SMA immunoreactivity | This compound (30 mg/kg, p.o.) | Significant reduction |

The Autotaxin-LPA Signaling Pathway

This compound exerts its effect by inhibiting Autotaxin, thereby reducing the production of LPA. LPA, in turn, signals through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to elicit a range of cellular responses. The diagram below illustrates this critical signaling pathway.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Autotaxin (ATX) Inhibition Assay (LysoPLD Activity)

This assay quantifies the ability of this compound to inhibit the lysoPLD activity of ATX, which is measured by the release of choline from the substrate LPC.

Materials:

-

Recombinant human Autotaxin (ATX)

-

Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

This compound at various concentrations

-

Assay buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 0.05% Triton X-100

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of serum samples or recombinant ATX solution.

-

Add the this compound dilutions to the wells.

-

Initiate the reaction by adding 1-myristoyl (14:0)-LPC to a final concentration of 2 mmol/L. The total reaction volume is 100 µL.

-

Incubate the plate at 37°C for 3 hours.

-

To detect the liberated choline, add a detection mixture containing choline oxidase, HRP, and TOOS reagent.

-

Measure the absorbance at a suitable wavelength using a microplate reader.

-

Calculate the percent inhibition of ATX activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

This protocol describes the evaluation of this compound's anti-fibrotic effects in a diet-induced mouse model of NASH.

Animal Model:

-

Male C57BL/6J mice

-

NASH is induced by a choline-deficient, high-fat diet.

Treatment:

-

This compound is administered orally (p.o.) at a dose of 30 mg/kg.

-

Vehicle control group receives the corresponding vehicle.

-

Treatment is initiated after the establishment of NASH and continued for a specified duration.

Endpoint Analysis:

-

At the end of the treatment period, mice are euthanized, and liver tissues are collected.

-

Histological Analysis: Liver sections are stained with Picrosirius Red (PSR) to assess collagen deposition and fibrosis. The fibrotic score and the percentage of PSR-positive area are quantified.

-

Immunohistochemistry: Liver sections are stained for alpha-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, which are key drivers of liver fibrosis. The α-SMA immunoreactivity is quantified.

-

Statistical Analysis: Compare the outcomes between the this compound treated group and the vehicle control group using appropriate statistical tests.

Mandatory Visualizations: Workflows and Logical Relationships

Experimental Workflow for In Vitro IC50 Determination of this compound

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against Autotaxin in vitro.

Caption: Workflow for the in vitro determination of this compound's IC50 against Autotaxin.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical progression from the molecular action of this compound to its therapeutic effect.

References

Methodological & Application

Application Notes and Protocols for Pat-505 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pat-505 is a potent, selective, and noncompetitive inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular environment.[1][2] ATX, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[2] LPA is a bioactive signaling phospholipid that mediates a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation, through its interaction with specific G protein-coupled receptors (LPARs).[2] The dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, inflammation, and cancer.[1][2] this compound, by inhibiting ATX activity, effectively reduces LPA levels, making it a valuable tool for studying the biological roles of the ATX-LPA pathway and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its effects on cell viability, proliferation, migration, and other key cellular functions.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of autotaxin.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (LPC) binds. This binding event alters the enzyme's conformation, thereby inhibiting its catalytic activity and preventing the conversion of LPC to LPA. The reduction in LPA levels subsequently attenuates the downstream signaling cascades initiated by LPAR activation.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and other relevant autotaxin inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | IC50 | Reference |

| Hep3B cells | 2 nM | |

| Human Blood | 9.7 nM | |

| Mouse Plasma | 62 nM |

Table 2: Comparative IC50 Values of Autotaxin Inhibitors in Cell-Based Assays

| Inhibitor | Cell Line | Assay | IC50 | Reference |

| BrP-LPA (anti-1b) | MDA-MB-231 | Migration | ~20 µM (at 40 µM, 57% inhibition) | |

| IOA-289 | KKU-M213, HLE, PANC-1, HT-29 | Viability (72h) | 10-50 µM | |

| TDRL-505 | H460 NSCLC | Viability (48h) | 30.8 µM |

Signaling Pathway

The ATX-LPA signaling pathway plays a crucial role in cellular function. This compound inhibits the initial step of this cascade.

Figure 1: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of adherent cells.

Workflow Diagram:

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Workflow Diagram:

Figure 3: Workflow for the wound healing (scratch) assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips

-

This compound stock solution

-

PBS

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.

-

Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control. Suggested concentrations to test range from 1 nM to 50 µM.

-

Imaging: Immediately capture images of the scratch in each well at 0 hours. Mark the position of the images to ensure the same field is captured at later time points.

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Fibroblast Activation and Extracellular Matrix (ECM) Deposition Assay

This protocol is designed to assess the effect of this compound on the activation of fibroblasts and their deposition of collagen, a key component of the ECM.

Workflow Diagram:

Figure 4: Workflow for fibroblast activation and ECM deposition assay.

Materials:

-

Primary human lung fibroblasts (or other relevant fibroblast cell line)

-

Fibroblast growth medium

-

TGF-β1 (to induce fibroblast activation)

-

This compound stock solution

-

Multi-well plates suitable for immunofluorescence

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-smooth muscle actin (α-SMA) and anti-Collagen Type I

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed fibroblasts into multi-well plates and allow them to adhere and reach about 70-80% confluency.

-

Induction and Treatment: Starve the cells in serum-free medium for 12-24 hours. Then, treat the cells with a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL) in the presence of varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.

-

Incubation: Incubate for 48-72 hours to allow for fibroblast activation and ECM deposition.

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against α-SMA and Collagen I overnight at 4°C.

-

Wash with PBS.

-

Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

-

Wash with PBS.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of α-SMA and Collagen I staining using image analysis software.

Conclusion

This compound is a valuable research tool for investigating the roles of the autotaxin-LPA signaling pathway in various cellular and disease processes. The protocols provided in these application notes offer a framework for researchers to design and execute experiments to elucidate the effects of this compound on cell behavior. It is recommended that optimal concentrations and incubation times be determined empirically for each specific cell line and experimental condition.

References

Application Notes and Protocols for Pat-505 in Mouse Models of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pat-505, a selective autotaxin (ATX) inhibitor, in preclinical mouse models of liver fibrosis. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the anti-fibrotic potential of ATX inhibitors.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and hepatocellular carcinoma. This compound is a potent and selective small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for generating the pro-fibrotic signaling lipid, lysophosphatidic acid (LPA). By inhibiting ATX, this compound reduces LPA levels, thereby mitigating the downstream signaling events that lead to the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the liver. Preclinical studies in mouse models of non-alcoholic steatohepatitis (NASH)-induced fibrosis have demonstrated the therapeutic potential of this compound in reducing liver fibrosis.

Data Presentation

The following table summarizes the quantitative data for this compound administration in established mouse models of liver fibrosis.

| Parameter | Choline-Deficient, High-Fat Diet (CD-HFD) Model | STAM™ Model of NASH |

| Mouse Strain | C57BL/6J | C57BL/6J |

| Induction of Fibrosis | Fed a choline-deficient, L-amino acid-defined, high-fat diet. | Two-day-old neonates injected with streptozotocin, followed by a high-fat diet from 4 weeks of age. |

| This compound Dosage | 30 mg/kg | Information not publicly available; described as "dosed therapeutically". |

| Administration Route | Oral gavage | Oral gavage |

| Treatment Schedule | Once daily | Information not publicly available |

| Therapeutic Outcome | Robust reduction in liver fibrosis.[1][2] | Small, but significant, improvement in fibrosis.[1][2] |

| Effect on Steatosis | No significant effect.[1][2] | Information not publicly available |

| Effect on Inflammation | No significant effect.[1][2] | Minor improvements in hepatic inflammation.[1][2] |

Experimental Protocols

Choline-Deficient, High-Fat Diet (CD-HFD) Induced Liver Fibrosis Model

This model recapitulates key features of NASH-induced fibrosis.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Choline-deficient, L-amino acid-defined, high-fat diet (e.g., containing 60 kcal% fat and 0.1% methionine by weight)

-

Standard chow

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure:

-

Acclimatize mice for at least one week with free access to standard chow and water.

-

Randomly assign mice to experimental groups (e.g., Vehicle control, this compound treatment).

-

Induce liver fibrosis by feeding the mice the CD-HFD for a period of 6-14 weeks. The duration can be adjusted to achieve the desired severity of fibrosis.

-

Initiate therapeutic treatment with this compound or vehicle after the establishment of fibrosis (e.g., after 6 weeks of CD-HFD feeding).

-

Administer this compound orally at a dose of 30 mg/kg body weight, once daily.

-

Continue the CD-HFD and daily treatment for the desired study duration (e.g., 4-8 weeks).

-

Monitor animal health and body weight regularly.

-

At the end of the study, euthanize mice and collect blood and liver tissue for analysis.

Assessment of Liver Fibrosis:

-

Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

-

Hydroxyproline Assay: Quantify the total collagen content in liver tissue homogenates.

-

Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) by qRT-PCR.

-

Immunohistochemistry: Detect the expression of α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.

STAM™ Model of NASH

This model is characterized by the development of steatohepatitis, fibrosis, and eventually hepatocellular carcinoma.

Materials:

-

Pregnant C57BL/6J mice

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

High-fat diet (e.g., HFD32)

-

Standard chow

-

This compound

-

Vehicle for this compound

-

Oral gavage needles

Procedure:

-

At two days of age, inject male C57BL/6J pups subcutaneously with a single dose of STZ (200 µ g/mouse ) dissolved in citrate buffer to induce a diabetic state.

-

Wean the pups at 3-4 weeks of age.

-

From 4 weeks of age, feed the mice a high-fat diet to induce NASH and subsequent fibrosis.

-

The development of fibrosis is typically observed from 8-12 weeks of age.

-

Initiate therapeutic treatment with this compound or vehicle at the desired stage of fibrosis.

-

Administer this compound orally. While the specific dose has not been reported, a starting point could be the 30 mg/kg dose used in the CD-HFD model, with dose-ranging studies to determine optimal efficacy.

-

Continue the high-fat diet and daily treatment for the intended duration of the study.

-

Monitor animal health, body weight, and blood glucose levels.

-

At the study endpoint, collect blood and liver tissue for analysis as described for the CD-HFD model.

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in inhibiting liver fibrosis.

Caption: General experimental workflow for evaluating this compound in mouse models of liver fibrosis.

References

Application Notes and Protocols for Measuring Pat-505 Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pat-505 is a potent and selective noncompetitive inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of pathological processes, including fibrosis and cancer.[2][3] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), triggering downstream signaling cascades that promote cell proliferation, migration, and survival. By inhibiting ATX, this compound effectively reduces LPA levels, thereby offering a promising therapeutic strategy for diseases driven by aberrant ATX-LPA signaling.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its direct enzymatic inhibition, its effects on cancer cell viability and apoptosis, and its potential to modulate fibroblast activation.

Data Presentation

The following tables summarize the quantitative data available for this compound's in vitro efficacy.

Table 1: this compound Inhibition of Autotaxin (ATX) Activity

| Assay System | Substrate | IC50 (nM) | Reference |

| Purified Human ATX | Lysophosphatidylcholine (LPC) | 2 | [1] |

| Human Plasma | Endogenous LPC | 9.7 | [1] |

| Mouse Plasma | Endogenous LPC | 62 | [1] |

Table 2: this compound Efficacy in Cancer Cell Lines

| Cell Line | Assay | Parameter | Value | Reference |

| Data Not Available | Cell Viability | IC50 | - | - |

| Data Not Available | Apoptosis | % Apoptotic Cells | - | - |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the ATX-LPA signaling pathway.

Caption: this compound inhibits ATX, blocking LPA production and downstream signaling.

Experimental Protocols

Autotaxin (ATX) Enzymatic Activity Assay (Amplex Red Method)

This protocol describes a fluorometric assay to determine the IC50 of this compound against ATX activity. The assay measures the production of choline, a byproduct of LPA synthesis from LPC, which is subsequently oxidized to produce a fluorescent signal.

Materials:

-

Recombinant human autotaxin (ATX)

-

This compound

-

Lysophosphatidylcholine (LPC)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of ATX in assay buffer.

-

Prepare a stock solution of LPC in a suitable solvent.

-

Prepare the Amplex Red reaction mixture containing Amplex Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add 2 µL of this compound dilutions (in DMSO) to the appropriate wells of the 96-well plate. For the control wells (no inhibitor), add 2 µL of DMSO.

-

Add 48 µL of the ATX working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the LPC substrate solution to all wells.

-

Immediately add 50 µL of the Amplex Red reaction mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Normalize the reaction rates to the control (DMSO-treated) wells.

-

Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the Amplex Red-based ATX enzymatic activity assay.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., lung, breast, pancreatic cancer cell lines)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear-bottom microplate

-

Plate reader with absorbance detection at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation and Solubilization:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a plate reader.

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound in cancer cells. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Analyze the flow cytometry data to differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Quantify the percentage of cells in each quadrant.

-

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

In Vitro Fibroblast Activation Assay

This protocol provides a framework for assessing the anti-fibrotic potential of this compound by measuring its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

Materials:

-

Primary human lung fibroblasts or a fibroblast cell line (e.g., MRC-5)

-

Fibroblast growth medium

-

Transforming Growth Factor-beta 1 (TGF-β1)

-

This compound

-

Serum-free medium

-

Reagents for immunofluorescence staining (Primary antibody against alpha-smooth muscle actin (α-SMA), fluorescently labeled secondary antibody, DAPI)

-

Reagents for Western blotting or qPCR for fibrotic markers (e.g., α-SMA, collagen I)

Procedure:

-

Cell Culture and Treatment:

-

Culture fibroblasts in their growth medium until they reach sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce fibroblast activation by adding a pro-fibrotic stimulus, such as TGF-β1 (e.g., 5 ng/mL), to the medium. Include a negative control (no TGF-β1) and a positive control (TGF-β1 alone).

-

Incubate for 24-48 hours.

-

-

Assessment of Fibroblast Activation (Immunofluorescence for α-SMA):

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against α-SMA.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the intensity of α-SMA staining or the percentage of α-SMA-positive cells.

-

-

Quantitative Analysis of Fibrotic Markers (Western Blot or qPCR):

-

Lyse the cells to extract protein or RNA.

-

For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against α-SMA and collagen I.

-

For qPCR, reverse transcribe RNA to cDNA and perform real-time PCR using primers for α-SMA and COL1A1 genes.

-

Quantify the expression levels of these fibrotic markers relative to a loading control (for Western blot) or a housekeeping gene (for qPCR).

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By systematically assessing its enzymatic inhibitory activity, its effects on cancer cell viability and apoptosis, and its anti-fibrotic potential, researchers can gain valuable insights into the therapeutic promise of this novel autotaxin inhibitor. The provided diagrams and structured protocols are intended to facilitate the design and execution of these key experiments.

References

- 1. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum Autotaxin Concentrations Reflect Changes in Liver Stiffness and Fibrosis After Antiviral Therapy in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

Application Notes and Protocols: Autotaxin Activity Assay with Pat-505

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2][3] LPA binds to a family of G protein-coupled receptors (GPCRs), designated LPA receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes including proliferation, migration, survival, and differentiation.[2][4][5] The ATX-LPA signaling axis has been implicated in a variety of physiological and pathological processes, including embryonic development, wound healing, inflammation, and the progression of diseases such as cancer and fibrosis.[2][3][6]

Given its involvement in numerous pathologies, autotaxin has emerged as a significant therapeutic target.[3][7] The development of potent and selective ATX inhibitors is an active area of research. One such inhibitor is Pat-505, a potent, selective, and noncompetitive small molecule inhibitor of autotaxin.[7][8][9] These application notes provide a detailed protocol for measuring autotaxin activity using a fluorogenic assay and for evaluating the inhibitory potential of this compound.

Autotaxin Signaling Pathway

Autotaxin is the primary producer of extracellular LPA.[1] Upon its generation from LPC by ATX, LPA binds to its cognate G protein-coupled receptors (LPARs) on the cell surface. This binding activates various downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn modulate a wide range of cellular functions.[4][5]

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

This compound is a well-characterized inhibitor of autotaxin. Its inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound have been determined in various biological systems.

| System | IC50 (nM) | Reference |

| Human ATX in Hep3B cells | 2.0 | [8][10] |

| Human Blood | 9.7 | [8][11] |

| Mouse Plasma | 62 | [8] |

Experimental Protocols

Autotaxin Activity Assay Using a Fluorogenic Substrate

This protocol describes a method for measuring autotaxin activity in a 96-well plate format using the fluorogenic substrate FS-3.[12] FS-3 is an analog of LPC that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[12][13]

Materials:

-

Recombinant human Autotaxin (ATX)

-

FS-3 (fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

This compound inhibitor

-

DMSO (for dissolving this compound)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader (Excitation/Emission ~485/528 nm)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute this compound in Assay Buffer to create a range of concentrations for the inhibition assay (e.g., 0.1 nM to 1 µM). Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).

-

Dilute recombinant human Autotaxin in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a working solution of FS-3 in Assay Buffer. The final concentration in the assay is typically in the low micromolar range (e.g., 1-10 µM). Protect the FS-3 solution from light.

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 10 µL of the various this compound dilutions or vehicle control to the appropriate wells.

-

To initiate the reaction, add 20 µL of the diluted Autotaxin enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Add 20 µL of the FS-3 substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation/Emission ~485/528 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

-

Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.

-

Normalize the data by expressing the reaction rates in the presence of the inhibitor as a percentage of the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-